molecular formula C11H14N4O B155893 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 74150-02-0

6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B155893
CAS RN: 74150-02-0
M. Wt: 218.26 g/mol
InChI Key: WXSDHOPIGKDWTF-UHFFFAOYSA-N
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Patent
US08680101B2

Procedure details

6-(4-Benzylamino-3-nitrophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one was mixed with methanol and a separately prepared mixture of Pd/C catalyst, water and hydrochloric acid. After hydrogenation, the reaction mixture was filtered and the filtrate was alkalined with a sodium hydroxide solution. The precipitate was filtered, rinsed with water and methanol, filtered and dried, to obtain 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:16]([CH3:22])[CH2:17][C:18](=[O:21])[NH:19][N:20]=2)=[CH:11][C:10]=1[N+:23]([O-])=O)C1C=CC=CC=1.CO.Cl>[Pd].O>[NH2:23][C:10]1[CH:11]=[C:12]([C:15]2[CH:16]([CH3:22])[CH2:17][C:18](=[O:21])[NH:19][N:20]=2)[CH:13]=[CH:14][C:9]=1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)C=1C(CC(NN1)=O)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After hydrogenation, the reaction mixture was filtered
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
rinsed with water and methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1N)C=1C(CC(NN1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.